![molecular formula C15H18N4O B2855991 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide CAS No. 1797814-88-0](/img/structure/B2855991.png)
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide, also known as DMXAA, is a small molecule with potential anti-tumor activity. It was first identified in the 1980s as a compound with anti-inflammatory properties, but subsequent research revealed its ability to induce tumor necrosis and inhibit tumor growth.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target theTyrosine-protein kinase SYK and the Angiopoietin-1 receptor . These proteins play crucial roles in cellular signaling pathways, regulating various biological processes such as cell growth, differentiation, and immune responses.
Mode of Action
This interaction can lead to changes in the conformation of the target proteins, altering their function and impacting downstream signaling pathways .
Biochemical Pathways
For instance, the Tyrosine-protein kinase SYK is involved in the B-cell receptor signaling pathway, which plays a critical role in the immune response .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability and favorable pharmacokinetic profiles .
Result of Action
For instance, modulation of the Tyrosine-protein kinase SYK could impact B-cell activation and proliferation .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide is its potential anti-tumor activity, which makes it a promising candidate for cancer treatment. However, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide's mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different cancer types. Additionally, N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide has been shown to have limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide research. One area of focus is the development of more effective synthesis methods to improve its solubility and bioavailability. Another area of focus is the investigation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide's effectiveness in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide's mechanism of action and to identify the specific cancer types that are most responsive to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide treatment.
Métodos De Síntesis
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(dimethylamino)pyrimidine-4-carbaldehyde. The final product is obtained through a reduction process using sodium borohydride.
Aplicaciones Científicas De Investigación
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide has been extensively studied for its potential anti-tumor activity. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide has also been investigated for its ability to enhance the effectiveness of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-6-4-5-7-13(11)14(20)17-10-12-8-9-16-15(18-12)19(2)3/h4-9H,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDABVYKMSYFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-methylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.